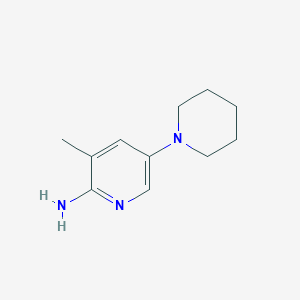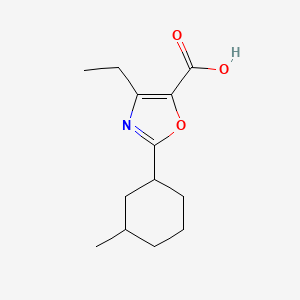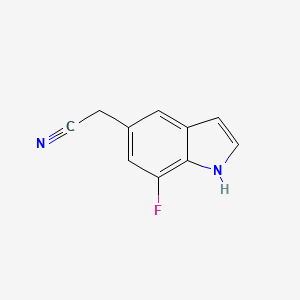
2-(7-fluoro-1H-indol-5-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7-fluoro-1H-indol-5-yl)acetonitrile is a compound belonging to the indole family, characterized by the presence of a fluorine atom at the 7th position of the indole ring and an acetonitrile group at the 5th position. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-fluoro-1H-indol-5-yl)acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-fluoroindole.
Nitrile Introduction: The acetonitrile group is introduced through a nucleophilic substitution reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-(7-fluoro-1H-indol-5-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or sulfonylated derivatives.
科学的研究の応用
2-(7-fluoro-1H-indol-5-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) due to its optical and electroluminescence properties
作用機序
The mechanism of action of 2-(7-fluoro-1H-indol-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to various receptors and enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and immune response.
類似化合物との比較
Similar Compounds
2-(1H-indol-3-yl)acetonitrile: Another indole derivative with similar structural features but without the fluorine atom.
5-fluoroindole: A simpler indole derivative with a fluorine atom at the 5th position.
Uniqueness
2-(7-fluoro-1H-indol-5-yl)acetonitrile is unique due to the specific positioning of the fluorine atom and the acetonitrile group, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives .
特性
分子式 |
C10H7FN2 |
|---|---|
分子量 |
174.17 g/mol |
IUPAC名 |
2-(7-fluoro-1H-indol-5-yl)acetonitrile |
InChI |
InChI=1S/C10H7FN2/c11-9-6-7(1-3-12)5-8-2-4-13-10(8)9/h2,4-6,13H,1H2 |
InChIキー |
JUXZCLZLJTZSFB-UHFFFAOYSA-N |
正規SMILES |
C1=CNC2=C(C=C(C=C21)CC#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


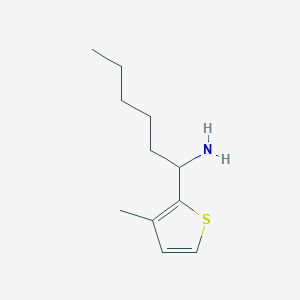

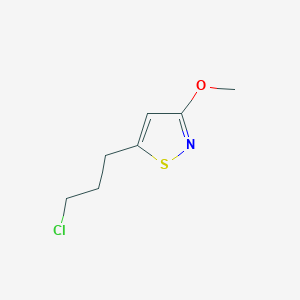
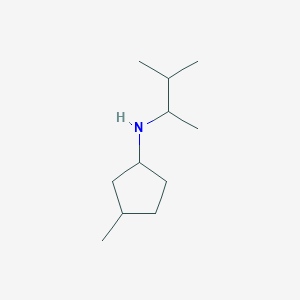
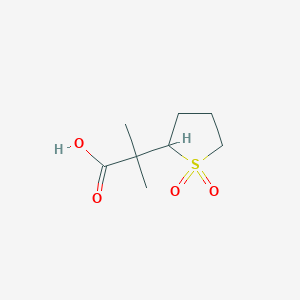

![2-[2-(3-Bromothiophen-2-yl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B13206829.png)

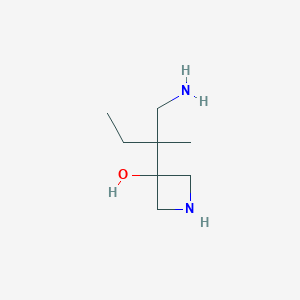
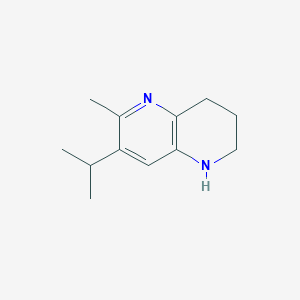
![5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-carboxylic acid](/img/structure/B13206848.png)
